molecular formula C6H14ClNO2 B6163637 rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride CAS No. 1704720-85-3

rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride

Cat. No.: B6163637
CAS No.: 1704720-85-3
M. Wt: 167.6
InChI Key:
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Description

"rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride" is a synthetic organic compound belonging to the class of piperidine derivatives The compound features both a methyl group and two hydroxyl groups attached to a piperidine ring The prefix “rac-” denotes that the compound is racemic, meaning it contains equal amounts of two enantiomers: (3R,4S) and (3S,4R)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride" typically begins with the preparation of the piperidine ring, which can be achieved through various methods, including cyclization reactions. One common route involves the cyclization of 1,4-diaminobutane with an appropriate aldehyde, followed by methylation at the 3-position and dihydroxylation at the 3- and 4-positions.

The reaction conditions for these transformations may include:

  • Cyclization: Performed in the presence of a cyclizing agent like acetic acid.

  • Methylation: Achieved using methyl iodide or methyl bromide under basic conditions.

  • Dihydroxylation: Often conducted using an oxidizing agent such as osmium tetroxide in conjunction with hydrogen peroxide or other peroxide derivatives.

Industrial Production Methods

Industrial production of "this compound" can scale up the aforementioned synthetic routes with process optimizations to enhance yield, purity, and cost-efficiency. Batch or continuous-flow reactors may be employed, with careful control of reaction parameters to ensure consistent stereochemical outcomes. Industrial methods typically include additional purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

"rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride" undergoes several types of chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced to its corresponding dihydroxy form using reducing agents like sodium borohydride.

  • Substitution: Halogenation reactions, where the hydroxyl groups are substituted with halides, can be performed using reagents like thionyl chloride.

Common Reagents and Conditions

  • Oxidation: PCC in dichloromethane, at room temperature.

  • Reduction: Sodium borohydride in ethanol, under mild heating.

  • Substitution: Thionyl chloride in chloroform, under reflux conditions.

Major Products Formed

Depending on the reaction conditions and reagents used, the major products formed include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially differing chemical and physical properties.

Scientific Research Applications

"rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride" is of significant interest in various scientific research domains:

  • Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the development of enantiomerically pure compounds.

  • Biology: Its structure-activity relationships (SAR) are studied to understand interactions with biological macromolecules.

  • Medicine: Investigated for potential pharmaceutical applications, including as intermediates in the synthesis of drug molecules.

  • Industry: Applied in the manufacturing of specialty chemicals, particularly where stereochemistry plays a crucial role in the product's efficacy.

Mechanism of Action

The mechanism by which "rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride" exerts its effects is related to its molecular interactions:

  • Molecular Targets: The compound may target specific enzymes or receptors in biological systems, influencing their activity.

  • Pathways Involved: The stereochemistry of the compound allows it to fit into chiral binding sites, potentially altering metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison

"rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride" can be compared with other piperidine derivatives like:

  • Piperidine: The parent compound, lacking hydroxyl and methyl groups.

  • 3-methylpiperidine: Contains a methyl group but lacks the hydroxyl groups.

  • 3,4-dihydroxypiperidine: Lacks the methyl group, featuring only the hydroxyl groups.

Uniqueness

The uniqueness of "this compound" lies in its specific stereochemistry, which imparts distinctive chemical properties and biological activities not seen in its simpler analogs. The combination of a methyl group and two hydroxyl groups in a defined chiral environment facilitates unique interactions and applications.

This detailed analysis highlights the various facets of "this compound," showcasing its preparation, reactions, applications, and distinguishing features.

Properties

CAS No.

1704720-85-3

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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